(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
(1R,4S,7R)-rel-ethyl 2-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate with specific reagents under controlled conditions. The exact synthetic route can vary, but it often includes steps such as cyclization and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate: Lacks the specific stereochemistry of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate.
Uniqueness
The uniqueness of (1R,4S,7R)-rel-ethyl 2-azabicyclo[221]heptane-7-carboxylate lies in its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
KRURNZGDUICNNP-BWZBUEFSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2 |
Canonical SMILES |
CCOC(=O)C1C2CCC1NC2 |
Origin of Product |
United States |
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